molecular formula C17H22N2O3S B4540824 N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(2-METHOXYPHENOXY)PROPANAMIDE

N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(2-METHOXYPHENOXY)PROPANAMIDE

Cat. No.: B4540824
M. Wt: 334.4 g/mol
InChI Key: AOYSXHJGGQZZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(2-METHOXYPHENOXY)PROPANAMIDE is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a thiazole ring, a methoxyphenoxy group, and a propanamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(2-METHOXYPHENOXY)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxyphenoxy Group: This step might involve nucleophilic substitution reactions where a methoxyphenol derivative reacts with a suitable leaving group.

    Formation of the Propanamide Moiety: This can be done through amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(2-METHOXYPHENOXY)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring or the methoxy group might be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways.

    Medicine: As a lead compound for drug development, particularly if it shows activity against specific biological targets.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(2-METHOXYPHENOXY)PROPANAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(2-HYDROXYPHENOXY)PROPANAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(2-CHLOROPHENOXY)PROPANAMIDE: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(2-METHOXYPHENOXY)PROPANAMIDE might exhibit unique properties due to the presence of the methoxy group, which can influence its electronic properties, solubility, and reactivity compared to its analogs.

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-methoxyphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-11(22-13-9-7-6-8-12(13)21-5)15(20)19-16-18-14(10-23-16)17(2,3)4/h6-11H,1-5H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYSXHJGGQZZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C(C)(C)C)OC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(2-METHOXYPHENOXY)PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(2-METHOXYPHENOXY)PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(2-METHOXYPHENOXY)PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(2-METHOXYPHENOXY)PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(2-METHOXYPHENOXY)PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(2-METHOXYPHENOXY)PROPANAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.